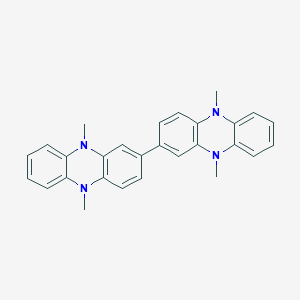
5,5',10,10'-Tetramethyl-5,5',10,10'-tetrahydro-2,2'-biphenazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’,10,10’-Tetramethyl-5,5’,10,10’-tetrahydro-2,2’-biphenazine is an organic compound that belongs to the class of biphenazines. This compound is characterized by its unique structure, which includes two phenazine rings connected by a single bond, with four methyl groups attached to the nitrogen atoms. This structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’,10,10’-Tetramethyl-5,5’,10,10’-tetrahydro-2,2’-biphenazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 2,3-diaminotoluene with 2,3-dimethylquinoxaline in the presence of a suitable catalyst. The reaction is carried out in an inert atmosphere, often using nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 150-200°C, and maintained for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 5,5’,10,10’-Tetramethyl-5,5’,10,10’-tetrahydro-2,2’-biphenazine may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
5,5’,10,10’-Tetramethyl-5,5’,10,10’-tetrahydro-2,2’-biphenazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the phenazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often used in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions that favor substitution, such as elevated temperatures and the presence of catalysts.
Major Products
The major products formed from these reactions include various substituted phenazine derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
5,5’,10,10’-Tetramethyl-5,5’,10,10’-tetrahydro-2,2’-biphenazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of 5,5’,10,10’-Tetramethyl-5,5’,10,10’-tetrahydro-2,2’-biphenazine involves its interaction with specific molecular targets. In biological systems, the compound can intercalate into DNA, disrupting replication and transcription processes. It may also generate reactive oxygen species, leading to oxidative stress and cell death. The pathways involved include the activation of apoptosis and inhibition of key enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Phenazine: A parent compound with similar structural features but lacking the methyl groups.
Quinoxaline: Another related compound with a similar nitrogen-containing ring structure.
Acridine: Shares some structural similarities but differs in its chemical properties and applications.
Uniqueness
5,5’,10,10’-Tetramethyl-5,5’,10,10’-tetrahydro-2,2’-biphenazine is unique due to its specific methylation pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in various scientific fields.
Propiedades
Número CAS |
342903-97-3 |
|---|---|
Fórmula molecular |
C28H26N4 |
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
2-(5,10-dimethylphenazin-2-yl)-5,10-dimethylphenazine |
InChI |
InChI=1S/C28H26N4/c1-29-21-9-5-7-11-23(21)31(3)27-17-19(13-15-25(27)29)20-14-16-26-28(18-20)32(4)24-12-8-6-10-22(24)30(26)2/h5-18H,1-4H3 |
Clave InChI |
YBRFHXMSDYIQOQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=C2)C3=CC4=C(C=C3)N(C5=CC=CC=C5N4C)C)N(C6=CC=CC=C61)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-Dioxaspiro[4.5]dec-9-ene, 8-methoxy-8-phenyl-](/img/structure/B14253059.png)
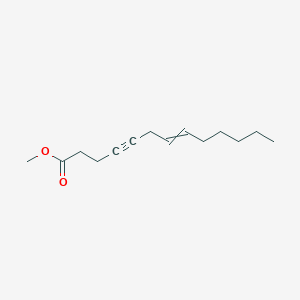
![N-Hexadecyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline](/img/structure/B14253074.png)
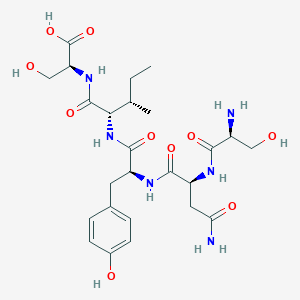

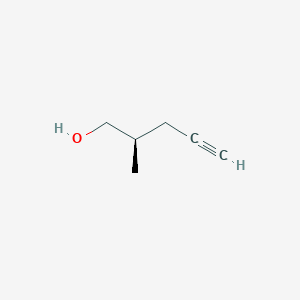
![2,2'-[(4-{(E)-[2-(Pyridin-4-yl)-1,3-benzothiazol-6-yl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14253091.png)
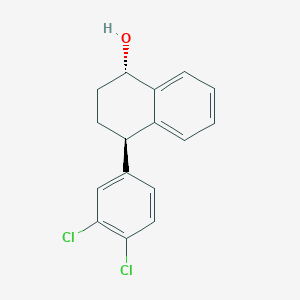
![Acetamide, 2,2,2-trifluoro-N-[6-(phenylmethyl)-2-oxa-6-azaspiro[3.4]oct-8-yl]-](/img/structure/B14253097.png)
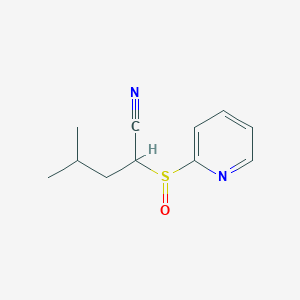
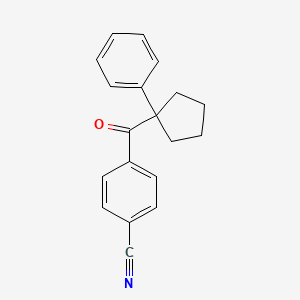
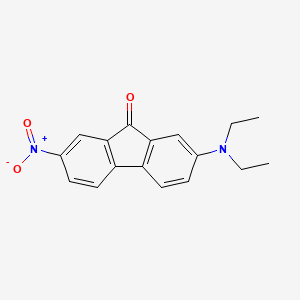
![4-[4-(2-Methylpropyl)phenoxy]phenol](/img/structure/B14253123.png)
phosphanium bromide](/img/structure/B14253130.png)
